

# GNA-Modified Oligonucleotides: A New Frontier in Nuclease Resistance

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## Compound of Interest

Compound Name: (S)-GNA-U-phosphoramidite

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For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the development of therapeutic and diagnostic applications. Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems, limiting their efficacy. Glycol Nucleic Acid (GNA) modification has emerged as a promising strategy to enhance nuclease resistance, offering significant advantages over traditional modifications.

This guide provides an objective comparison of the nuclease resistance of GNA-modified oligonucleotides against other common stabilization chemistries, supported by available experimental data. We also provide a detailed methodology for a common nuclease resistance assay to aid in the evaluation of modified oligonucleotides.

## Enhanced Stability of GNA-Modified Oligonucleotides

GNA is an acyclic nucleic acid analog that imparts exceptional stability to oligonucleotides. The incorporation of GNA nucleotides, particularly at the 3'-end, has been shown to provide robust protection against 3'-exonucleases, a major source of degradation in serum.<sup>[1][2][3][4]</sup> Studies have demonstrated that (S)-GNA modifications are well-tolerated in small interfering RNAs (siRNAs) and can lead to improved in vitro potency when compared to the (R)-GNA enantiomer.<sup>[1][2][5]</sup> Furthermore, GNA-modified siRNAs have exhibited an improved safety profile in human clinical applications.<sup>[1][2]</sup>

The unique acyclic backbone of GNA is thought to sterically hinder the approach of nucleases, thereby preventing cleavage of the phosphodiester bonds. This inherent resistance makes GNA an attractive modification for antisense oligonucleotides and other nucleic acid-based therapeutics where prolonged in vivo activity is essential.[6]

## Comparative Nuclease Resistance

The following table summarizes available data on the nuclease resistance of GNA-modified oligonucleotides compared to unmodified DNA and other common modifications like Locked Nucleic Acid (LNA) and Phosphorothioates (PS). It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.

Oligonucleotide Modification	Nuclease Source	Half-life / % Degradation	Reference
Unmodified DNA (3'-TT)	Snake Venom Phosphodiesterase	< 1 hour	[7]
Phosphorothioate (PS) (single 3' linkage)	Snake Venom Phosphodiesterase	Provides some protection, but less than GNA	[7]
(S)-GNA (two 3' residues) + 3' PS linkage	Snake Venom Phosphodiesterase	> 7 hours	[7]
Unmodified Oligodeoxynucleotide	Human Serum	1.5 hours	[2]
LNA-modified Oligonucleotide	Human Serum	Significantly increased compared to unmodified	[1][2][8]
2'-O-Methyl modified Oligonucleotide	Human Serum	Half-life of 12 hours (gapmer)	[9]
Phosphorothioate (PS) modified Oligonucleotide	Human Serum	Half-life of 10 hours (gapmer)	[9]

Disclaimer: The data presented in this table are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

## Experimental Protocol: 3'-Exonuclease Degradation Assay

This protocol describes a typical in vitro assay to evaluate the resistance of modified oligonucleotides to 3'-exonuclease degradation, using an enzyme such as snake venom phosphodiesterase (SVPD).

### Materials:

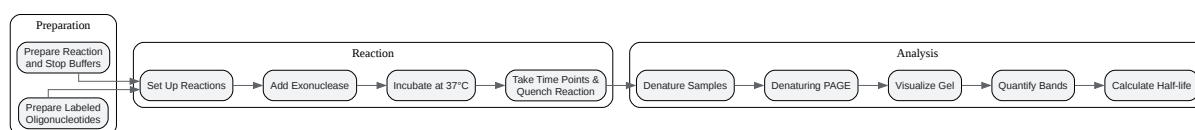
- 5'-radiolabeled (e.g.,  $^{32}\text{P}$ ) or fluorescently labeled oligonucleotides (unmodified control and modified versions)
- Snake Venom Phosphodiesterase (SVPD)
- Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.5, 100 mM NaCl, 14 mM  $\text{MgCl}_2$ )
- Stop Solution (e.g., formamide loading buffer with 50 mM EDTA)
- Denaturing polyacrylamide gel (e.g., 20%)
- Gel electrophoresis apparatus and power supply
- Phosphorimager or fluorescence scanner
- Incubator or water bath at 37°C

### Procedure:

- Oligonucleotide Preparation: Resuspend labeled oligonucleotides in nuclease-free water to a final concentration of 1  $\mu\text{M}$ .
- Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures by combining the reaction buffer, the labeled oligonucleotide, and nuclease-free water to the desired volume.

- **Enzyme Addition:** Initiate the degradation reaction by adding a pre-determined amount of SVPD to each tube. The optimal enzyme concentration should be determined empirically to achieve a suitable degradation rate for the unmodified control.
- **Incubation:** Incubate the reactions at 37°C.
- **Time Points:** At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction tube and immediately add them to tubes containing the stop solution to quench the reaction.
- **Denaturing PAGE:** Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice. Load the samples onto a denaturing polyacrylamide gel.
- **Electrophoresis:** Run the gel at a constant voltage until the desired separation of degradation products is achieved.
- **Visualization and Quantification:** Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the full-length oligonucleotide band at each time point.
- **Data Analysis:** Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point. The half-life ( $t_{1/2}$ ) of the oligonucleotide can be determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to a one-phase decay model.

## Experimental Workflow



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Caption: Workflow of a 3'-exonuclease degradation assay.

## Conclusion

GNA modification represents a significant advancement in the field of oligonucleotide therapeutics, offering superior nuclease resistance compared to unmodified oligonucleotides and demonstrating advantages over some traditional modifications. The enhanced stability, coupled with a favorable safety profile, positions GNA-modified oligonucleotides as a highly promising platform for the development of next-generation nucleic acid-based drugs and diagnostics. Further head-to-head studies will be invaluable in precisely quantifying the stability of GNA relative to other modifications and guiding the rational design of future oligonucleotide therapeutics.

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